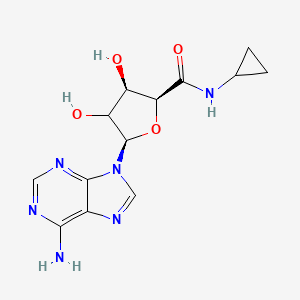

5'-(N-Cyclopropyl)carboxamidoadenosine

Beschreibung

The exact mass of the compound (2S,3R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H16N6O4 |

|---|---|

Molekulargewicht |

320.3 g/mol |

IUPAC-Name |

(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8?,9+,13-/m1/s1 |

InChI-Schlüssel |

MYNRELUCFAQMFC-SEZSJBNJSA-N |

Isomerische SMILES |

C1CC1NC(=O)[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Kanonische SMILES |

C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Piktogramme |

Acute Toxic |

Synonyme |

5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent and selective A₂ adenosine receptor agonist. This document details the chemical synthesis pathway, purification protocols, and analytical characterization methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research and development setting.

Introduction

This compound (CPCA) is a crucial pharmacological tool for studying the physiological and pathological roles of the A₂ adenosine receptor. As a selective agonist, it plays a significant role in research related to inflammation, neurotransmission, and cardiovascular function. This guide outlines a robust methodology for its preparation and purification, ensuring high purity for reliable experimental outcomes.

Synthesis of this compound (CPCA)

The synthesis of CPCA is typically achieved through a multi-step process starting from adenosine. The key transformation involves the formation of an amide bond between the 5'-carboxylic acid derivative of adenosine and cyclopropylamine.

Synthetic Pathway Overview

The synthesis commences with the protection of the 2' and 3'-hydroxyl groups of adenosine, followed by oxidation of the 5'-hydroxyl group to a carboxylic acid. The resulting adenosine-5'-carboxylic acid is then activated and coupled with cyclopropylamine. The final step involves the removal of the protecting groups to yield the target compound, CPCA.

The Genesis of a Landmark Adenosine Agonist: A Technical Chronicle of CPCA's Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N6-cyclopentyladenosine (CPCA), a cornerstone tool in adenosine receptor research, emerged from a concerted effort to develop potent and selective agonists for the A1 adenosine receptor subtype. Its discovery and subsequent characterization have profoundly shaped our understanding of purinergic signaling and have paved the way for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of CPCA, with a focus on the quantitative data, experimental methodologies, and signaling pathways that define its action.

From Non-Selective Precursors to a Highly Selective Agonist: The Discovery Trajectory

The journey to CPCA began with the foundational understanding that adenosine's physiological effects are mediated by specific cell surface receptors, later classified into A1, A2A, A2B, and A3 subtypes. Early research focused on modifying the adenosine scaffold to enhance affinity and, crucially, to achieve selectivity between the two major, initially identified subtypes: the A1 receptor, which typically mediates inhibitory effects, and the A2 receptor, which is often stimulatory.

Structure-activity relationship (SAR) studies were paramount in this endeavor. It was established that substitutions at the N6-position of the adenosine molecule could dramatically influence receptor affinity and selectivity. The exploration of various alkyl and cycloalkyl substituents at this position led to the synthesis of N6-cyclopentyladenosine. This modification proved to be a critical breakthrough, yielding a compound with exceptionally high affinity and selectivity for the A1 adenosine receptor.[1][2] Further modifications, such as the addition of a chlorine atom at the C2 position to create 2-chloro-N6-cyclopentyladenosine (CCPA), further enhanced A1 selectivity by orders of magnitude.[3][4]

Quantitative Pharmacological Profile of CPCA

The pharmacological characterization of CPCA has been extensively documented through radioligand binding assays and functional studies. These experiments have provided precise quantitative data on its affinity and potency at various adenosine receptor subtypes.

Table 1: Binding Affinity of CPCA and its Analog CCPA at Adenosine Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | A1 Selectivity (vs. A2A) |

| CPCA | Human A1 | Recombinant cells | [3H]DPCPX | 2.3[5] | ~343-fold[5] |

| Human A2A | Recombinant cells | [3H]ZM241385 | 790[5] | ||

| Human A3 | Recombinant cells | [125I]AB-MECA | 43[5] | ||

| Rat A1 | Brain membranes | [3H]PIA | 0.8[3] | >2000-fold[3] | |

| Rat A2 | Striatal membranes | [3H]NECA | >2000[3] | ||

| CCPA | Rat A1 | Brain membranes | [3H]PIA | 0.4[3][4] | ~9750-fold[3][4] |

| Rat A2 | Striatal membranes | [3H]NECA | 3900[3][4] |

Table 2: Functional Potency of CPCA and its Analog CCPA

| Compound | Assay | Tissue/Cell Preparation | Effect | IC50/EC50 (nM) |

| CPCA | Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | Inhibition | ~10-100 |

| CCPA | Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | Inhibition | 33[3][4] |

| Adenylyl Cyclase Stimulation | Human Platelet Membranes | Stimulation | 3500[3][4] |

Core Experimental Protocols

The characterization of CPCA and its analogs relies on a set of standardized and robust experimental protocols. The following are detailed methodologies for the key assays used to determine the binding affinity and functional potency of these compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound (e.g., CPCA) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat brain for A1 receptors, rat striatum for A2A receptors) or cells expressing the recombinant human adenosine receptor subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a subtype-selective radioligand (e.g., [3H]PIA or [3H]DPCPX for A1 receptors; [3H]NECA or [3H]ZM241385 for A2A receptors).

-

Increasing concentrations of the unlabeled test compound (CPCA) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM R-PIA or theophylline).

-

The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C).

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

Objective: To determine the functional potency (IC50 or EC50) of a test compound by measuring its effect on the activity of adenylyl cyclase.

Methodology:

-

Membrane Preparation:

-

Membranes are prepared from a suitable cell type or tissue known to express the adenosine receptor subtype of interest and couple to adenylyl cyclase (e.g., rat fat cell membranes for A1-mediated inhibition; human platelet membranes for A2A-mediated stimulation).

-

-

Assay Reaction:

-

Membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP to facilitate G-protein coupling.

-

For inhibition assays (A1 receptor), adenylyl cyclase is typically stimulated with forskolin.

-

Increasing concentrations of the test compound (CPCA) are added to the reaction mixture.

-

-

Incubation and Termination:

-

The reaction is initiated by the addition of the membranes and incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by heating or the addition of a stop solution (e.g., acidic buffer).

-

-

cAMP Measurement:

-

The amount of cAMP produced is quantified using a competitive protein binding assay, radioimmunoassay (RIA), or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The concentration of the test compound that produces 50% of the maximal inhibition (IC50) or stimulation (EC50) of adenylyl cyclase activity is determined by non-linear regression analysis of the dose-response data.

-

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of CPCA action and the process of its characterization, the following diagrams are provided.

Caption: A1 Adenosine Receptor Signaling Pathway Activated by CPCA.

Caption: Experimental Workflow for the Characterization of CPCA.

Conclusion

The discovery and meticulous characterization of N6-cyclopentyladenosine represent a pivotal moment in the history of adenosine receptor pharmacology. Through systematic medicinal chemistry and rigorous pharmacological testing, CPCA was established as a highly potent and selective A1 adenosine receptor agonist. The quantitative data derived from binding and functional assays, coupled with a detailed understanding of its signaling pathway, have solidified its role as an indispensable research tool. The methodologies outlined herein provide a framework for the continued exploration of adenosine receptor ligands and their therapeutic potential.

References

- 1. C2,N6-disubstituted adenosines: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in a myriad of physiological processes. CPCA is primarily recognized as a potent agonist of the A2 adenosine receptor, exhibiting a range of pharmacological effects, including antipyretic and anticonvulsant activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of CPCA. Detailed experimental protocols for key assays, along with an exploration of its mechanism of action through relevant signaling pathways, are presented to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

CPCA is a derivative of adenosine characterized by the substitution of a cyclopropylcarboxamido group at the 5' position of the ribose sugar. This modification confers altered affinity and selectivity for adenosine receptor subtypes compared to the parent molecule.

Chemical Structure:

-

IUPAC Name: 1-(6-amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide

-

Synonyms: CPCA, 5'-N-Cyclopropylcarboxamidoadenosine

-

CAS Number: 50908-62-8

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₆O₄ | [1][2][3] |

| Molecular Weight | 320.3 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | Not available | |

| Solubility | DMF: 25 mg/mlDMSO: 14 mg/mlEthanol: 2 mg/mlPBS (pH 7.2): 10 mg/ml | [4] |

| Storage | 2-8°C | [4] |

Pharmacological Properties

CPCA's pharmacological activity is primarily mediated through its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that are subdivided into four subtypes: A₁, A₂A, A₂B, and A₃.

Receptor Binding Affinity and Selectivity

Functional Activity

CPCA has been demonstrated to be a functional agonist at A₂ adenosine receptors, stimulating the production of cyclic AMP (cAMP).

Functional Potency:

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Production | CHO-K1 | EC₅₀ | 5.3 µM | [4] |

In Vivo Pharmacology

CPCA has been investigated for its potential therapeutic effects, notably its anticonvulsant and antipyretic properties.

Anticonvulsant Activity: A study by Malhotra et al. (1997) investigated the effects of CPCA on seizures induced by pentylenetetrazole (PTZ) in rats.[1] The study reported that CPCA, administered intraperitoneally (i.p.), was ineffective in protecting against acute PTZ-induced seizures at doses up to 10 mg/kg.[1] This finding contrasts with some commercial product descriptions that label it as having anticonvulsant activity. The discrepancy may arise from different experimental models or conditions. The study by Malhotra et al. suggests that the anticonvulsant effects of adenosine are primarily mediated by the A₁ receptor, as the A₁-selective agonist CPA showed significant protection.[1]

Antipyretic Activity: CPCA is also described as having antipyretic activity. However, specific dose-response data and detailed experimental protocols from these studies are not extensively documented in readily available literature.

Signaling Pathways

The primary signaling pathway modulated by CPCA, as an A₂ receptor agonist, is the adenylyl cyclase-cAMP pathway.

Upon binding to A₂A or A₂B receptors, which are typically coupled to the stimulatory G protein (Gs), CPCA induces a conformational change in the receptor. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of CPCA.

Radioligand Binding Assay (for Adenosine Receptors)

This protocol is a generalized method for determining the binding affinity of a compound like CPCA to adenosine receptors.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]-CGS 21680 for A₂A).

-

CPCA stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of CPCA. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled standard).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CPCA concentration to generate a competition curve. The IC₅₀ (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a general method to measure the effect of CPCA on intracellular cAMP levels.

Materials:

-

A cell line endogenously or recombinantly expressing the A₂ adenosine receptor (e.g., CHO-K1, HEK293).

-

Cell culture medium and supplements.

-

CPCA stock solution.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., ELISA, HTRF).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Culture the cells in appropriate medium and seed them into a multi-well plate. Allow the cells to attach and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of CPCA to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the CPCA concentration to generate a dose-response curve. The EC₅₀, which is the concentration of CPCA that produces 50% of the maximal response, can be determined from this curve.

Conclusion

This compound is a valuable pharmacological tool for studying the A₂ adenosine receptor system. Its ability to stimulate cAMP production makes it a useful probe for investigating the downstream effects of A₂ receptor activation. However, for its full potential to be realized in drug development, a more comprehensive characterization of its binding affinity and selectivity profile across all adenosine receptor subtypes is necessary. The conflicting reports on its in vivo anticonvulsant activity also warrant further investigation to clarify its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to further elucidate the chemical and biological properties of this intriguing adenosine analog.

References

- 1. Effect of adenosine receptor modulation on pentylenetetrazole-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 3. Effect of adenosine receptor modulation on pentylenetetrazole-induced seizures in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of compounds known as adenosine receptor agonists. Adenosine receptors, which are G protein-coupled receptors (GPCRs), are classified into four subtypes: A₁, A₂ₐ, A₂₋, and A₃.[1][2] These receptors are ubiquitously expressed throughout the human body and are involved in a myriad of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention.[1][2] CPCA has been identified as a potent agonist at the A₂ adenosine receptor subtype.[3] This technical guide provides a comprehensive overview of the pharmacological profile of CPCA, including its receptor binding affinity, functional activity, and the signaling pathways it modulates.

Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Adenosine Receptor Binding Affinities of CPCA and Related Compounds

| Compound | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂₋ Kᵢ (nM) | A₃ Kᵢ (nM) | Species | Reference |

| CPCA | Data not available | Data not available | Data not available | Data not available | ||

| NECA (structurally related) | 14 | 20 | EC₅₀ = 2400 | 6.2 | Human | [4] |

Note: Data for the structurally related compound 5'-N-Ethylcarboxamidoadenosine (NECA) is provided for comparative purposes. The 5'-carboxamide substitution is a key structural feature shared with CPCA.

Functional Activity

The functional activity of CPCA is determined by its ability to elicit a cellular response upon binding to an adenosine receptor. For adenosine receptors, a primary signaling pathway involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A₂ₐ and A₂₋ receptors are typically coupled to the Gαs protein, which stimulates adenylyl cyclase and increases cAMP production.[5][6][7] Conversely, A₁ and A₃ receptors are generally coupled to the Gαi/o protein, which inhibits adenylyl cyclase and decreases cAMP levels.[5][6][7]

CPCA has been shown to be a potent agonist at A₂ receptors, stimulating the production of cAMP.

Table 2: Functional Activity of CPCA at Adenosine Receptors

| Parameter | A₁ Receptor | A₂ Receptor | A₃ Receptor | Reference |

| Functional Assay | Data not available | Stimulation of cAMP production | Data not available | |

| EC₅₀/IC₅₀ | Data not available | EC₅₀ = 5.3 µM (in CHO-K1 cells) | Data not available | |

| G Protein Coupling | Gαi/o (Inhibitory) | Gαs (Stimulatory) | Gαi/o (Inhibitory) | [5][6][7] |

Signaling Pathways

The activation of adenosine receptors by CPCA initiates a cascade of intracellular signaling events. As an A₂ receptor agonist, CPCA primarily signals through the Gαs-adenylyl cyclase-cAMP pathway.

A₂ Receptor Signaling Pathway

References

- 1. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]

- 6. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Adenosine A2A Receptor Agonist 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent and selective agonist for the adenosine A2A receptor (A2AR). A2A receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of a wide array of physiological processes, making them a significant target for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] This document details the binding and functional characteristics of CPCA, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.

Introduction to this compound (CPCA) and the A2A Receptor

This compound (CPCA) is a synthetic adenosine analogue that exhibits high agonist activity at the adenosine A2A receptor.[3] The A2A receptor is primarily coupled to the stimulatory G protein (Gs), and its activation initiates a cascade of intracellular events, most notably the stimulation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[4] This signaling pathway is central to the diverse physiological roles of the A2A receptor, which include vasodilation, inhibition of inflammatory responses, and modulation of neurotransmitter release.[1][2]

Quantitative Analysis of CPCA-A2A Receptor Interaction

Table 1: Functional Potency of CPCA at the A2A Receptor

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | CHO | EC50 | 22.9 nM | [3] |

| cAMP Accumulation | PC-12 | EC50 | 110 nM | [3] |

EC50 (Half-maximal effective concentration) represents the concentration of CPCA that elicits 50% of the maximal response in the respective functional assay.

Signaling Pathways Activated by CPCA

The primary mechanism of action of CPCA involves the activation of the A2A receptor and the subsequent engagement of downstream signaling cascades.

The Canonical Gs-Adenylyl Cyclase-cAMP-PKA Pathway

Upon binding of CPCA to the A2A receptor, a conformational change in the receptor induces the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, resulting in diverse cellular responses.[4]

Experimental Protocols

The characterization of CPCA's mechanism of action relies on a variety of well-established experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of unlabeled ligands, such as CPCA, for the A2A receptor. These assays typically involve the use of a radiolabeled antagonist with high affinity and selectivity for the A2A receptor, such as [3H]-ZM241385.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A2A receptor (e.g., HEK293 or CHO cells).

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist (e.g., [3H]-ZM241385) and varying concentrations of the unlabeled competitor ligand (CPCA).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential for determining the potency (EC50) and efficacy of CPCA as an A2A receptor agonist. The most common functional assay for Gs-coupled receptors is the measurement of cAMP accumulation.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture a suitable cell line expressing the A2A receptor (e.g., CHO or PC-12 cells) to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

-

Stimulation: Stimulate the cells with varying concentrations of CPCA for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Generate a dose-response curve and determine the EC50 value.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5'-N-ethylcarboxamido[8-3H]adenosine binds to two different adenosine receptors in membranes from the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A2A receptor antagonist 1 | Adenosine Receptor | TargetMol [targetmol.com]

- 4. Comparative pharmacological studies on the A2 adenosine receptor agonist 5'-n-ethyl-carboxamidoadenosine and its F19 isotope labelled derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. CPCA is primarily recognized as a potent agonist at the A₂ₐ adenosine receptor, though its complete selectivity profile and functional activity at all adenosine receptor subtypes require careful consideration. This document provides a comprehensive in vitro characterization of CPCA, summarizing its binding affinity and functional potency from available literature. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to guide researchers in the further investigation of this and similar compounds.

Receptor Binding Profile of CPCA

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference Compound Data (NECA Ki, nM) |

| A₁ | Human | CHO | [³H]CCPA | Full Agonist | 14 |

| A₂ₐ | Human | CHO | [³H]CGS 21680 | - | 20 |

| A₂ₑ | Human | CHO | - | - | EC₅₀ = 2400 |

| A₃ | Human | CHO | [¹²⁵I]I-AB-MECA | - | 6.2 |

Note: Specific Ki values for CPCA across all human adenosine receptor subtypes are not consistently reported in the literature. The data for the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) is provided for context.[1] Studies on related 5'-uronamide analogs suggest that the N-cyclopropyl substituent is less favored for A₃ selectivity compared to N-methyl or N-ethyl groups.[2] One study indicated that a 5'-cyclopropyl derivative was a full agonist at the A₁AR.[3]

Functional Activity of CPCA

The functional activity of CPCA is assessed by measuring its ability to modulate downstream signaling pathways upon receptor binding. For A₂ₐ and A₂ₑ receptors, which are coupled to Gs proteins, this typically involves measuring the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). For A₁ and A₃ receptors, coupled to Gi proteins, the functional response is a decrease in adenylyl cyclase activity. GTPγS binding assays provide a more proximal measure of G protein activation for all subtypes.

| Assay Type | Receptor Subtype | Species | Cell Line | Parameter | Value |

| Adenylyl Cyclase | A₂ₐ | Human | CHO | EC₅₀ | 22.9 nM |

| Adenylyl Cyclase | A₂ | Rat | PC-12 | EC₅₀ | 110 nM |

Signaling Pathways

Activation of adenosine receptors by agonists like CPCA initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of CPCA at human adenosine receptors expressed in CHO cells.

Materials:

-

CHO cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligands:

-

Non-labeled competitor for non-specific binding (e.g., 10 µM 2-chloroadenosine).[4]

-

CPCA stock solution and serial dilutions.

-

Glass fiber filters.

-

Scintillation vials and fluid.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 20-150 µ g/vial .[4][5]

-

Assay Setup: In a final volume of 200-400 µL, combine the cell membrane suspension, the appropriate radioligand at a concentration near its Kd, and varying concentrations of CPCA.[4][5]

-

Incubation: Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.[4][5]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of CPCA concentration and use non-linear regression to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to measure the functional potency (EC₅₀) of CPCA in stimulating (for A₂ₐ/A₂ₑ) or inhibiting (for A₁/A₃) adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells expressing the human adenosine receptor subtype of interest.[5][6]

-

Assay Medium: DMEM containing 50 mM HEPES, pH 7.4.[5]

-

Phosphodiesterase inhibitor (e.g., 10 µM rolipram) to prevent cAMP degradation.[5]

-

Adenosine deaminase (ADA) to remove endogenous adenosine.[5]

-

For A₁/A₃ assays: Forskolin to pre-stimulate adenylyl cyclase.

-

CPCA stock solution and serial dilutions.

-

cAMP assay kit (e.g., ELISA-based).[6]

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.[5]

-

Pre-incubation: Wash the cells with assay medium and pre-incubate with adenosine deaminase and a phosphodiesterase inhibitor.[5]

-

Stimulation/Inhibition:

-

For A₂ₐ/A₂ₑ: Add varying concentrations of CPCA and incubate for a defined period (e.g., 1 hour).[5]

-

For A₁/A₃: Add a fixed concentration of forsklin along with varying concentrations of CPCA and incubate.

-

-

Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.[5]

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of CPCA concentration and use a sigmoidal dose-response curve fit to determine the EC₅₀ and Emax values.

[³⁵S]GTPγS Binding Assay

This functional assay measures the direct activation of G proteins by the receptor upon agonist binding.

Materials:

-

Cell membranes expressing the adenosine receptor subtype.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

GDP (typically 1-10 µM).[7]

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).[8]

-

CPCA stock solution and serial dilutions.

-

Non-labeled GTPγS for determining non-specific binding.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a final volume, combine the cell membranes, assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of CPCA.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding at each CPCA concentration. Plot the stimulated binding against the CPCA concentration to determine the EC₅₀ and Emax.

Conclusion

This compound is a valuable pharmacological tool for studying adenosine A₂ receptor function. The data and protocols presented in this guide provide a framework for its in vitro characterization. A comprehensive understanding of its binding affinity and functional activity across all four adenosine receptor subtypes is essential for interpreting experimental results and for the potential development of more selective and potent therapeutic agents targeting the adenosinergic system. Further studies are warranted to fully elucidate the complete pharmacological profile of CPCA.

References

- 1. adooq.com [adooq.com]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 5. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Binding Affinity of N-cyclopentyl-9-methyladenine (CPCA) for Adenosine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of N-cyclopentyl-9-methyladenine (CPCA) for adenosine receptor subtypes. It includes available quantitative data, detailed experimental protocols for binding assays, and visualizations of relevant signaling pathways to support research and drug development efforts in the field of purinergic signaling.

Quantitative Binding Affinity Data

| Compound | Receptor Subtype | Tissue/Cell Line | Species | Affinity (Kᵢ/K₉) in µM | Reference |

| CPCA | A1 | Rat Brain | Rat | 0.5 | [1] |

| A1 | Rat Fat Cells | Rat | 1.3 | [1] | |

| A2 | Human Platelets | Human | 5 | [1] | |

| A2 | Rat PC12 Cells | Rat | 25 | [1] |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a compound like CPCA to adenosine receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," e.g., CPCA) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

General Protocol Outline

-

Membrane Preparation:

-

Tissues or cells expressing the adenosine receptor subtype of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand is incubated with the membrane preparation. The choice of radioligand depends on the receptor subtype being studied (e.g., [³H]CCPA for A1 receptors, [³H]CGS 21680 for A2A receptors).

-

Increasing concentrations of the unlabeled competitor compound (CPCA) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (CPCA).

-

The IC₅₀ value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

-

-

Example: A1 Adenosine Receptor Binding Assay

-

Radioligand: [³H]N⁶-Cyclopentyladenosine ([³H]CPA) or [³H]2-chloro-N⁶-cyclopentyladenosine ([³H]CCPA).

-

Membrane Source: Rat brain cortical membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes, radioligand, and varying concentrations of CPCA are incubated for 60-120 minutes at 25°C.

-

Non-specific Binding Determination: Assays are also run in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM R-PIA) to determine non-specific binding.

Visualization of Signaling Pathways and Experimental Workflow

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like CPCA.

References

The Central Role of Adenosine A2 Receptors in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role adenosine A2A and A2B receptors play in a multitude of cellular signaling pathways. Adenosine, a ubiquitous signaling molecule, exerts its effects through four G protein-coupled receptor (GPCR) subtypes, with the A2A and A2B receptors being key players in various physiological and pathological processes. Understanding the intricacies of their signaling cascades is paramount for the development of novel therapeutics targeting a wide range of conditions, including inflammatory diseases, cancer, neurodegenerative disorders, and cardiovascular ailments.

Adenosine A2A and A2B Receptor Signaling Pathways

Adenosine A2A and A2B receptors are primarily coupled to the Gαs stimulatory G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This canonical pathway activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression.[2][3][4] Beyond this primary pathway, A2 receptors can also engage other signaling cascades, demonstrating the complexity of their cellular effects.

A2A Receptor Signaling

The A2A receptor is a high-affinity receptor for adenosine and is prominently expressed in the brain, immune cells, platelets, and blood vessels.[5][6] Its activation is generally associated with anti-inflammatory and immunosuppressive effects.[7][8]

The primary signaling pathway for the A2A receptor involves the Gαs/cAMP/PKA axis.[2][4] However, evidence suggests that A2A receptors can also signal through alternative pathways, including the activation of Exchange Protein directly Activated by cAMP (Epac), which can influence cell adhesion and differentiation.[3] Furthermore, A2A receptor activation has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, influencing cell proliferation and survival.[9]

A2B Receptor Signaling

The A2B receptor is a lower-affinity receptor for adenosine, typically activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[6] It is widely expressed in tissues like the lung, intestine, and bladder.[10][11] A2B receptor signaling is more diverse than that of the A2A receptor.

While it also couples to Gαs to increase cAMP levels, the A2B receptor can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[10][12] PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[12] This dual coupling to both Gαs and Gαq allows the A2B receptor to regulate a wider array of cellular responses, including pro-inflammatory and pro-fibrotic effects.[1][13]

Quantitative Data on Ligand-Receptor Interactions

The affinity (Ki) and potency (EC50) of various ligands for the A2A and A2B receptors are crucial for understanding their pharmacological effects and for the development of selective drugs. The following tables summarize key quantitative data for a selection of common agonists and antagonists.

Table 1: Ligand Binding Affinities (Ki) for Human Adenosine A2A and A2B Receptors

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| Adenosine | A2A | 174 (EC50) | [7] |

| A2B | 12,500 (EC50) | [7] | |

| NECA | A2A | 16 (EC50) | [14] |

| A2B | 2.5 (EC50) | [14] | |

| CGS 21680 | A2A | 16.6 (EC50) | [7] |

| A2B | >10,000 (EC50) | [7] | |

| BAY 60-6583 | A2A | Inactive | [7] |

| A2B | 165 (EC50) | [7] | |

| ZM 241385 | A2A | 0.4 | [1] |

| A2B | 15,600 (KB) | [7] | |

| PSB 603 | A2A | Inactive | [7] |

| A2B | 0.358 (KB) | [7] | |

| Caffeine | A2A | 9,900 (KB) | [7] |

| A2B | 15,600 (KB) | [7] |

Table 2: Agonist Potency (EC50) and Efficacy (Emax) for cAMP Accumulation

| Agonist | Receptor Subtype | Cell Line | EC50 (nM) | Emax (% of control) | Reference |

| NECA | A2A | HEK293 | 2.75 x 10⁻⁸ M | Not specified | [15] |

| A2B | HEK293 | 1.7 µM | Not specified | [14] | |

| CGS 21680 | A2A | CHO | 12.8 | 100 | [16] |

| Adenosine | A2B | HEK293 | 10.7 µM | Not specified | [14] |

| BAY 60-6583 | A2B | CHO | 3 | Not specified | [17] |

Key Experimental Protocols

Accurate investigation of adenosine A2 receptor signaling requires robust and well-defined experimental methodologies. This section provides detailed protocols for three key assays commonly used in the field.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the adenosine A2A or A2B receptor.

-

Radioligand (e.g., [³H]ZM241385 for A2A, [³H]PSB-603 for A2B).

-

Test compounds (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, providing information on its potency (EC50) and efficacy (Emax).

Materials:

-

Whole cells expressing the adenosine A2A or A2B receptor.

-

Test compounds (agonists or antagonists).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[19]

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).[19]

-

Add the test compound (agonist) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of an agonist.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Reporter Gene Assay

This assay measures the transcriptional activation of a specific signaling pathway downstream of receptor activation by using a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE for the cAMP pathway).[10][11][20][21][22]

Materials:

-

Host cells (e.g., HEK293 or CHO).

-

Expression vector for the adenosine A2A or A2B receptor.

-

Reporter plasmid containing a response element-driven reporter gene (e.g., pCRE-Luc).

-

Transfection reagent.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the host cells with the receptor expression vector and the reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Treat the cells with the test compound at various concentrations.

-

Incubate for a sufficient time to allow for gene transcription and protein expression (typically 4-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The adenosine A2A and A2B receptors are integral components of a complex signaling network that governs a wide range of physiological and pathological processes. Their ability to couple to multiple G proteins and activate diverse downstream effector pathways highlights their importance as therapeutic targets. A thorough understanding of their signaling mechanisms, coupled with the application of robust experimental methodologies, is essential for the successful development of novel and selective drugs that can modulate the activity of these critical receptors for the treatment of human diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance their investigations into the multifaceted world of adenosine A2 receptor signaling.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 7. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. ashpublications.org [ashpublications.org]

- 20. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 21. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N6-Cyclopentyladenosine (CPA) as a Tool for Studying Adenosine Pathways in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N6-Cyclopentyladenosine (CPA), a potent and selective adenosine A1 receptor agonist, and its application as a critical tool in neuroscience research. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate its utility in the study of adenosine signaling pathways and their role in the central nervous system.

Introduction to N6-Cyclopentyladenosine (CPA)

N6-Cyclopentyladenosine (CPA) is a widely used synthetic analog of adenosine that exhibits high selectivity and affinity for the adenosine A1 receptor subtype.[1][2] Its stability and potent agonist activity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of A1 receptor-mediated signaling in the brain. Activation of the A1 receptor by CPA generally leads to inhibitory effects on neuronal activity, which has implications for a wide range of neurological processes, including sleep, cognition, and neuroprotection.[1][3]

Mechanism of Action

CPA exerts its effects by binding to and activating the adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The A1 receptor is primarily coupled to inhibitory G proteins of the Gi/o family.[4] Activation of the A1 receptor by CPA initiates a cascade of intracellular events that ultimately modulate neuronal excitability and synaptic transmission.

Signaling Pathways

The activation of the adenosine A1 receptor by CPA triggers several key signaling pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein dissociates upon receptor activation and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit complex, also released upon G protein activation, can directly interact with and modulate the activity of various ion channels.

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3]

-

Inhibition of voltage-gated calcium channels (N-type, P/Q-type): This reduces the influx of calcium into the presynaptic terminal, thereby inhibiting the release of neurotransmitters, particularly glutamate.[4]

-

-

Activation of Phospholipase C (PLC): In some cellular contexts, the Gβγ subunits can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of calcium from intracellular stores.[6][7]

The net effect of these pathways is a reduction in neuronal excitability and synaptic transmission.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of CPA for various adenosine receptor subtypes and related functional assays.

| Parameter | Species | Receptor Subtype | Value (nM) | Reference(s) |

| Ki | Human | Adenosine A1 | 2.3 | [1][8] |

| Ki | Human | Adenosine A2A | 790 | [1][8] |

| Ki | Human | Adenosine A3 | 43 | [1][8] |

| Ki | Rat | Adenosine A1 | 0.8 | [9] |

| Ki | Rat | Adenosine A2 | 3900 | [9] |

| Functional Assay | System | Parameter | Value | Reference(s) |

| Inhibition of Adenylyl Cyclase | Rat Fat Cell Membranes | IC50 | 33 nM | [9] |

| Stimulation of Adenylyl Cyclase | Human Platelet Membranes | EC50 | 3500 nM | [9] |

| Inhibition of forskolin-stimulated cAMP | CHO-K1-A1R cells | pEC50 | 8.20 ± 0.13 | [10] |

| Inhibition of fEPSPs | Rat Hippocampal Slices (Control) | EC50 | 19 nM | [11] |

| Inhibition of fEPSPs | Rat Hippocampal Slices (Kindled) | EC50 | 43 nM | [11] |

| Inhibition of forskolin-stimulated cAMP | A1R-expressing cells | - | 50 nM CPA inhibits cAMP | [12] |

Experimental Protocols

CPA is a versatile tool used in a variety of experimental paradigms. Below are detailed methodologies for its application in key neuroscience experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the application of CPA to study its effects on synaptic transmission in acute hippocampal slices.

Materials:

-

N6-Cyclopentyladenosine (CPA)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.2-7.3 with KOH).

-

Vibratome for slicing brain tissue.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

Methodology:

-

Slice Preparation: Anesthetize a rodent (e.g., mouse or rat) and decapitate. Rapidly remove the brain and immerse it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.[13][14][15]

-

Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature (22-25°C) for at least 1 hour to recover.

-

Recording Setup: Place a slice in the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron in the region of interest (e.g., CA1 pyramidal neuron). Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).

-

CPA Application: Prepare a stock solution of CPA (e.g., 10 mM in DMSO) and dilute it to the desired final concentration (e.g., 10-100 nM) in the aCSF. Switch the perfusion to the CPA-containing aCSF and record the changes in synaptic transmission.

-

Data Analysis: Analyze the amplitude, frequency, and kinetics of EPSCs before, during, and after CPA application to determine its effect on synaptic transmission.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]

- 3. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. genes2cognition.org [genes2cognition.org]

- 14. Hippocampal slice preparation for electrophysiology [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Prolonged Adenosine A1 Receptor Activation in Hypoxia and Pial Vessel Disruption Focal Cortical Ischemia Facilitates Clathrin-Mediated AMPA Receptor Endocytosis and Long-Lasting Synaptic Inhibition in Rat Hippocampal CA3-CA1 Synapses: Differential Regulation of GluA2 and GluA1 Subunits by p38 MAPK and JNK - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Antipyretic and Anticonvulsant Activities of Pyrrolidinone Derivatives, with a Focus on CPCA Analogues

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data for the antipyretic or anticonvulsant activities of the compound commonly abbreviated as CPCA, or more formally, 4-chlorophenyl-2-oxo-1-pyrrolidineacetamide. This guide, therefore, provides a comprehensive overview of the established preclinical methodologies and presents available data for structurally related pyrrolidinone and pyrrolidine-2,5-dione derivatives to serve as a valuable resource for researchers interested in the pharmacological profile of this class of compounds.

Introduction

The pyrrolidinone scaffold is a well-established pharmacophore in contemporary medicinal chemistry, forming the core of various biologically active agents. While derivatives of this structure are recognized for their nootropic and neuroprotective properties, their potential as antipyretic and anticonvulsant agents remains an area of active investigation. This technical guide outlines the standard experimental protocols for evaluating these two critical central nervous system (CNS) activities and summarizes the available quantitative data for analogues structurally related to 4-chlorophenyl-2-oxo-1-pyrrolidineacetamide (CPCA). Furthermore, this document provides visualizations of key experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the preclinical assessment of these potential therapeutic activities.

Antipyretic Activity

At present, there is a notable absence of published scientific literature detailing the evaluation of 4-chlorophenyl-2-oxo-1-pyrrolidineacetamide or its close analogues for antipyretic properties. However, the standard and widely accepted preclinical model for assessing potential antipyretic agents is the Brewer's Yeast-Induced Pyrexia model in rodents. The following section details the experimental protocol for this assay.

Experimental Protocol: Brewer's Yeast-Induced Pyrexia

This model is a well-established method for inducing a pathogenic fever in laboratory animals, which is then used to screen for the temperature-lowering effects of test compounds.

1. Animals:

-

Healthy, adult Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g) of either sex are used.

-

Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

2. Induction of Pyrexia:

-

A 15-20% (w/v) suspension of Brewer's yeast (Saccharomyces cerevisiae) in sterile 0.9% saline is prepared.

-

The basal rectal temperature of each animal is recorded using a digital thermometer with a lubricated probe inserted to a consistent depth.

-

The Brewer's yeast suspension is administered subcutaneously (s.c.) into the dorsal region of the animals at a dose of 10-20 ml/kg.

3. Post-Induction and Treatment:

-

Following yeast injection, the animals are returned to their cages, and food is withdrawn (water remains available).

-

After an 18-hour incubation period, the rectal temperature of each animal is recorded again. Only animals exhibiting a rise in rectal temperature of at least 0.5°C are selected for the study.

-

The selected pyretic animals are divided into groups:

-

Vehicle Control: Receives the vehicle (e.g., saline, distilled water with a suspending agent) used to dissolve/suspend the test compound.

-

Positive Control: Receives a standard antipyretic drug, such as paracetamol (acetaminophen) or aspirin, at a clinically relevant dose.

-

Test Groups: Receive the test compound (CPCA or its analogues) at various dose levels.

-

-

The vehicle, positive control, and test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).

4. Data Collection and Analysis:

-

Rectal temperatures are recorded at regular intervals post-treatment (e.g., 1, 2, 3, and 4 hours).

-

The percentage reduction in pyrexia is calculated for each group at each time point using the following formula:

Where:

-

A = Normal body temperature before yeast injection.

-

B = Rectal temperature at 18 hours after yeast injection (before treatment).

-

Cn = Rectal temperature at 'n' hours after treatment.

-

-

The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), with p < 0.05 considered significant.

Figure 1: Experimental workflow for the Brewer's Yeast-Induced Pyrexia model.

Signaling Pathway: Prostaglandin Synthesis in Fever

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic effects is the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), in the hypothalamus.

Figure 2: Simplified signaling pathway of prostaglandin-mediated fever.

Anticonvulsant Activity

While specific data for 4-chlorophenyl-2-oxo-1-pyrrolidineacetamide is not available, numerous studies have investigated the anticonvulsant properties of structurally related pyrrolidine-2,5-dione and N-phenylacetamide derivatives. These studies provide valuable insights into the potential of this chemical class.

Quantitative Data for Structurally Related Compounds

The following tables summarize the anticonvulsant activity of various pyrrolidinone and phenylacetamide derivatives in standard preclinical models.

Table 1: Anticonvulsant Activity of (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)acetamide Derivatives in Mice

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Protective Index (PI) (6 Hz) | Reference |

| Compound 14 | 49.6 | 31.3 | 67.4 | > 300 | > 6.0 | > 9.6 | [1] |

| Compound 30 | 45.6 | 39.5 | > 100 | 162.4 | 3.56 | 4.11 | [2] |

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose): The dose causing neurological deficit (motor impairment) in 50% of the animals. PI (Protective Index) = TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window.

Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in Mice

| Compound | MES Protection at 100 mg/kg (0.5h) | MES Protection at 300 mg/kg (4h) | Reference |

| Compound 12 | 2/4 | 0/4 | [3] |

| Compound 13 | 2/4 | 2/4 | [3] |

| Compound 19 | 0/4 | 4/4 | [3] |

Data presented as the number of animals protected out of the total number tested.

Experimental Protocols for Anticonvulsant Screening

The following are detailed methodologies for the two most common preclinical models used to assess anticonvulsant activity.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

1. Animals:

-

Male Swiss albino mice (20-25 g) or Wistar rats (100-150 g) are used.

-

Animals are acclimatized for at least one week before the experiment.

2. Procedure:

-

Animals are divided into control and test groups.

-

The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

-

After a specified pretreatment time (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.

-

The animals are observed for the different phases of seizure, with the endpoint being the presence or absence of the tonic hind limb extension phase.

-

Abolition of the hind limb extension is considered as the criterion for protection.

3. Data Analysis:

-

The number of animals protected in each group is recorded.

-

The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

Figure 3: Experimental workflow for the Maximal Electroshock (MES) seizure test.

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

1. Animals:

-

Male Swiss albino mice (18-25 g) are typically used.

2. Procedure:

-

Animals are divided into control and test groups.

-

The test compound is administered (i.p. or p.o.) at various doses.

-

After the appropriate pretreatment time, a convulsant dose of pentylenetetrazole (PTZ), usually 85 mg/kg, is injected subcutaneously in the loose skin of the neck.

-

The animals are then placed in individual observation chambers and observed for the next 30 minutes.

-

The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure is considered protection.

3. Data Analysis:

-

The number of animals protected from clonic seizures in each group is recorded.

-

The ED₅₀ is calculated using probit analysis.

Figure 4: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

General Mechanisms of Anticonvulsant Action

The anticonvulsant activity of various drugs is often attributed to their ability to modulate neuronal excitability through several key mechanisms. While the specific mechanism for CPCA and its analogues is yet to be determined, the following pathways are common targets for anticonvulsant agents.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Cultured Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the adenosine A2A receptor. Adenosine A2A receptors are Gs-coupled G-protein coupled receptors (GPCRs) highly expressed in the central nervous system, particularly in the striatum and other brain regions. Activation of A2A receptors in neurons is linked to various physiological and pathological processes, including neurotransmitter release, synaptic plasticity, and neuroinflammation. In cultured neuronal cells, CPCA can be utilized as a tool to investigate the downstream signaling pathways of A2A receptor activation and to explore its potential neuroprotective or neuro-modulatory effects. These application notes provide detailed protocols for the use of CPCA in cultured neuronal cells, including methods for assessing cell viability and downstream signaling events.

Mechanism of Action

CPCA selectively binds to and activates the adenosine A2A receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), ion channels, and other signaling proteins. This cascade of events ultimately mediates the physiological and pathophysiological effects of A2A receptor activation in neurons.

Data Presentation

| Parameter | Agonist | Cell/Tissue Type | Value | Reference |

| EC50 (cAMP formation) | CGS21680 | Rat Striatal Slices | 110 nM | [1] |

| Suggested Starting Concentration Range for CPCA | CPCA | Cultured Neuronal Cells | 10 nM - 1 µM |

Experimental Protocols

Preparation of CPCA Stock Solution

-

Reconstitution: Dissolve CPCA powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-